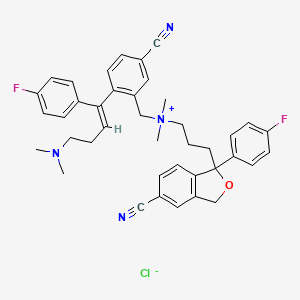

Citalopram Alkene Dimer Chloride

Description

Contextualization as a Key Process-Related and Degradation Impurity of Citalopram (B1669093).

Citalopram Alkene Dimer Chloride is identified as both a process-related impurity and a degradation product of Citalopram. synzeal.comalentris.org Process-related impurities are substances that are formed during the synthesis of the active pharmaceutical ingredient (API). bipublication.comacs.org In the case of Citalopram, the alkene dimer can arise from specific reaction conditions and intermediates present during its multi-step synthesis. acs.orgbipublication.com

Furthermore, it is also classified as a degradation impurity, meaning it can form when the Citalopram API is subjected to stress conditions such as heat, light, or reactive chemicals. nih.govscielo.br The formation of this dimer underscores the inherent reactivity of certain functional groups within the Citalopram molecule and its intermediates under specific manufacturing or storage conditions.

Significance in Active Pharmaceutical Ingredient (API) Purity Profiling and Quality Control Standards.

The detection and quantification of this compound are crucial components of API purity profiling. nih.govmiami.edu Regulatory bodies like the International Council for Harmonisation (ICH) mandate the thorough characterization of all impurities present in a drug substance. scielo.br This involves developing and validating sensitive analytical methods, such as high-performance liquid chromatography (HPLC), to separate and quantify these impurities. nih.govmiami.eduresearchgate.net

The establishment of strict quality control standards for Citalopram includes setting acceptance criteria for known and unknown impurities. sigmaaldrich.compharmacopoeia.com The presence of the alkene dimer above a specified threshold can indicate deviations in the manufacturing process or instability of the drug substance, potentially leading to batch rejection. synzeal.combipublication.com Therefore, reference standards of this compound are essential for the accurate calibration of analytical instruments and for the validation of methods used in routine quality control testing. sigmaaldrich.compharmacopoeia.comavantorsciences.com

Overview of Research Imperatives for Impurity Characterization and Control in Complex Organic Synthesis.

The study of impurities like this compound drives several key research imperatives in the field of complex organic synthesis. A primary focus is the elucidation of the formation mechanism of such impurities. acs.orgmiami.edu Understanding the reaction pathways that lead to the dimer allows for the optimization of synthetic routes to minimize its formation. This may involve modifying reaction conditions, such as temperature, solvents, or reagents.

Another critical area of research is the development of robust analytical techniques for the isolation and structural elucidation of impurities. alentris.orgnih.gov Techniques like mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy are indispensable for confirming the chemical structure of impurities like the this compound. nih.govmiami.edu Furthermore, ongoing research aims to synthesize these impurities in their pure form to serve as reference standards for analytical testing. acs.orgbipublication.com This ensures the accuracy and reliability of quality control measures implemented throughout the pharmaceutical industry.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C40H41ClF2N4O |

|---|---|

Molecular Weight |

667.2 g/mol |

IUPAC Name |

[5-cyano-2-[(E)-4-(dimethylamino)-1-(4-fluorophenyl)but-1-enyl]phenyl]methyl-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-dimethylazanium;chloride |

InChI |

InChI=1S/C40H41F2N4O.ClH/c1-45(2)21-5-7-37(31-10-14-35(41)15-11-31)38-18-8-29(25-43)23-32(38)27-46(3,4)22-6-20-40(34-12-16-36(42)17-13-34)39-19-9-30(26-44)24-33(39)28-47-40;/h7-19,23-24H,5-6,20-22,27-28H2,1-4H3;1H/q+1;/p-1/b37-7+; |

InChI Key |

DKLSXTYLHTUYQM-RTWOQYEWSA-M |

Isomeric SMILES |

CN(C)CC/C=C(\C1=CC=C(C=C1)F)/C2=C(C=C(C=C2)C#N)C[N+](C)(C)CCCC3(C4=C(CO3)C=C(C=C4)C#N)C5=CC=C(C=C5)F.[Cl-] |

Canonical SMILES |

CN(C)CCC=C(C1=CC=C(C=C1)F)C2=C(C=C(C=C2)C#N)C[N+](C)(C)CCCC3(C4=C(CO3)C=C(C=C4)C#N)C5=CC=C(C=C5)F.[Cl-] |

Origin of Product |

United States |

Chemical Formation Pathways of Citalopram Alkene Dimer Chloride

Formation during Citalopram (B1669093) and Escitalopram Synthesis Processes

During the synthesis of citalopram and escitalopram, specific reaction conditions and the presence of certain intermediates can lead to the formation of the alkene dimer. This compound is considered an impurity in the synthesis of these active pharmaceutical ingredients. The exact mechanisms of its formation within the synthetic pathway are proprietary to manufacturers but are understood to involve the dimerization of reactive intermediates under specific process conditions.

Degradation-Induced Dimerization of Citalopram

Citalopram can degrade under various conditions, leading to the formation of several degradation products, including the Citalopram Alkene Dimer Chloride. This degradation can be initiated by exposure to light or through chemical reactions.

Exposure of citalopram to light, particularly ultraviolet (UV) radiation, can induce photodegradation. This process can generate reactive species that may subsequently dimerize to form the alkene dimer. The specific wavelengths of light and the presence of photosensitizers can influence the rate and extent of this degradation pathway.

Chemical degradation of citalopram can also result in the formation of the alkene dimer. This can occur under conditions of oxidative stress or in the presence of certain reactive chemical species. The dimerization is a consequence of the chemical instability of citalopram under these specific conditions.

The rate of formation of this compound is significantly influenced by various environmental and process-related factors. These include:

Temperature: Higher temperatures can accelerate the rate of both synthesis-related formation and degradation-induced dimerization.

pH: The pH of the solution or reaction mixture can play a crucial role in the stability of citalopram and its intermediates, thereby affecting the likelihood of dimer formation.

Presence of Catalysts or Initiators: Certain metallic ions or radical initiators can catalyze the dimerization process.

Solvent: The choice of solvent can influence the reaction pathways and the stability of the molecules involved.

Mechanistic Investigations into Dimerization Reactions

Proposed Chemical Mechanisms for Citalopram (B1669093) Dimerization

Scientific literature does not extensively describe a compound named "Citalopram Alkene Dimer Chloride." Citalopram, an antidepressant, does not inherently possess an alkene functional group that would readily undergo dimerization. researchgate.netwikipedia.org The formation of such a dimer would presuppose a preceding chemical transformation of citalopram to an alkene-containing intermediate. Such a transformation could potentially occur under specific synthetic conditions or as a degradation pathway. The subsequent dimerization would then be subject to a variety of mechanistic possibilities, contingent on the reaction conditions.

A plausible pathway for the dimerization of a hypothetical citalopram-derived alkene involves the formation of radical intermediates. Radical chemistry is a powerful tool for creating complex molecules, often by coupling simpler units. nih.govnih.gov In the context of a citalopram-like structure, radical formation could be initiated at several positions, for instance, through the abstraction of a hydrogen atom from the benzylic position on the dihydroisobenzofuran ring or from the alkyl side chain under the influence of UV radiation or a chemical radical initiator.

Once formed, these radical intermediates are highly reactive and can engage in several reaction pathways. The primary pathway leading to a dimer would be radical recombination, where two radical species combine to form a new covalent bond. This process is often very rapid. However, other competing pathways, such as disproportionation, where a hydrogen atom is transferred from one radical to another to yield two non-radical species, can also occur. libretexts.org The prevalence of dimerization over disproportionation is dependent on the specific structure of the radical and the reaction conditions. libretexts.org

The generation of radical intermediates from complex molecules like alkaloids has been shown to be an effective method for synthesizing dimeric structures. nih.govnih.gov

Beyond simple radical coupling, other reactive species could mediate the formation of a citalopram dimer. For instance, under oxidative conditions, the tertiary amine of the citalopram side chain could undergo oxidation to form a radical cation. This species could then initiate a dimerization cascade. Studies have shown that antidepressants like citalopram can induce the generation of reactive oxygen species (ROS) in biological systems, which points to the molecule's susceptibility to oxidative processes that could be replicated in a chemical synthesis or degradation context. nih.gov

Furthermore, the oxidation of citalopram with agents like sodium hypochlorite (B82951) and chlorine dioxide has been investigated, indicating that the molecule can be chemically transformed, potentially leading to various products, including dimers, through complex reaction pathways. nih.gov The formation of N-nitrosodimethylamine (NDMA) during the chlorination of citalopram highlights the reactivity of the dimethylamino group, which could be a site for the initiation of dimerization under certain conditions. nih.gov

Citalopram is a chiral molecule, existing as a racemic mixture of (S)-(+)-citalopram and (R)-(-)-citalopram. researchgate.netdiva-portal.orgnih.gov The S-enantiomer is primarily responsible for the therapeutic effects. chiralpedia.com Any dimerization reaction would have significant stereochemical implications.

If the dimerization occurs at a site remote from the chiral center, the stereochemistry of the original enantiomers would be retained, resulting in the formation of three possible stereoisomeric dimers: an (R,R)-dimer, an (S,S)-dimer, and an (R,S)-dimer (which is a meso compound if the dimerization creates a plane of symmetry, or a distinct diastereomer if it does not).

However, if the dimerization involves the chiral center itself, for example, through the formation of a radical at this position, the stereochemical outcome would be more complex. The intermediate radical would likely be planar or rapidly inverting, leading to a loss of the original stereochemical information at that center. The subsequent dimerization would then result in a mixture of diastereomers. The specific ratios of these diastereomers would be influenced by steric hindrance and the thermodynamics of the transition states leading to their formation.

| Starting Material | Potential Dimerization Outcome | Stereochemical Considerations |

| Racemic Citalopram | Mixture of (R,R), (S,S), and (R,S) dimers | Formation of diastereomers and potentially meso compounds. |

| Enantiopure (S)-Citalopram | Primarily (S,S)-dimer, with potential for (R,S) and (R,R) if stereocenter is affected. | Retention or loss of stereochemical integrity depends on the reaction mechanism. |

Analogous Alkene Dimerization Chemistry in Organic Synthesis

The dimerization of alkenes is a fundamental process in organic chemistry, providing access to larger and more complex molecules from simpler starting materials. researchgate.net These reactions can be broadly categorized into transition metal-catalyzed and non-catalytic processes.

Transition metal complexes are highly effective catalysts for alkene dimerization, offering high reaction rates and control over selectivity. nih.gov The mechanisms of these reactions are diverse and depend on the metal, its ligand environment, and the substrate. researchgate.netmdpi.com

A common mechanistic cycle involves the following key steps:

Initiation: Formation of a catalytically active metal-hydride or metal-alkyl species.

Alkene Insertion: The first alkene molecule inserts into the metal-hydride or metal-alkyl bond.

Second Alkene Insertion: A second alkene molecule inserts into the newly formed metal-alkyl bond.

β-Hydride Elimination: The growing alkyl chain undergoes β-hydride elimination to release the dimer and regenerate the metal-hydride catalyst, which can then re-enter the catalytic cycle.

The regioselectivity (e.g., linear vs. branched dimers) and stereoselectivity of the dimerization are determined by the steric and electronic properties of the catalyst and the substrate. mdpi.com For example, iron-based catalysts can be tuned to produce either linear or methyl-branched dimers. mdpi.com

| Catalyst System | Transition Metal | Typical Alkene Substrate | Key Mechanistic Feature | Reference |

| Cp2ZrCl2/MAO | Zirconium | 1-Alkenes | Insertion into a Zr-H bond followed by carbometalation and β-H elimination. | mdpi.com |

| Iron complexes with specific ligands | Iron | 1-Alkenes | Consecutive 1,2- and 2,1-insertions of the alkene into an Fe-H bond. | mdpi.com |

| [Rh(cod)Cl]2/dppf | Rhodium | Terminal Alkynes/Alkenes | Oxidative addition of a C-H or C≡C-H bond, followed by insertion and reductive elimination. | wiley-vch.de |

Alkene dimerization can also occur without a metal catalyst, typically under thermal or photochemical conditions, or through radical pathways. thieme-connect.de

Thermal and Photochemical [2+2] Cycloadditions: These reactions involve the direct combination of two alkene units to form a cyclobutane (B1203170) ring. Photochemical [2+2] cycloadditions are particularly common and proceed through the formation of an excited state that then reacts with a ground-state alkene.

Radical-Mediated Dimerization: As discussed previously (see 3.1.1), radical initiators or high temperatures can lead to the formation of radical intermediates from alkenes. These radicals can then dimerize. This is a key step in radical polymerization, where the initial dimerization is followed by the addition of further monomer units. libretexts.org Chain transfer reactions can compete with polymerization, leading to the formation of dimers and oligomers. libretexts.org

Diimide-Mediated Reactions: Diimide (N2H2) is primarily a reducing agent for alkenes. However, under certain conditions, side reactions including dimerization of the substrate can occur, although this is generally not a high-yielding process. thieme-connect.de

Advanced Structural Elucidation of Citalopram Alkene Dimer Chloride

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like Citalopram (B1669093) Alkene Dimer Chloride. By providing information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule, NMR allows for a thorough structural confirmation.

¹H NMR spectroscopy provides detailed information about the number and types of protons in a molecule, as well as their neighboring atoms. For Citalopram Alkene Dimer Chloride, the ¹H NMR spectrum is expected to be complex, reflecting the large number of protons in distinct chemical environments. Key diagnostic signals would include those from the aromatic rings, the aliphatic side chains, and the characteristic alkene proton. The integration of the signals would confirm the relative number of protons in each environment, and the coupling patterns (multiplicity) would help establish the connectivity between adjacent protons.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.60 - 7.80 | m | 6H | Aromatic Protons |

| 7.10 - 7.30 | m | 8H | Aromatic Protons |

| 6.55 | t | 1H | Alkene Proton |

| 5.10 - 5.30 | m | 4H | -OCH₂- Protons |

| 4.50 | s | 2H | N-CH₂-Ar |

| 3.10 - 3.30 | m | 4H | -CH₂-N⁺ |

| 2.80 - 3.00 | m | 4H | -CH₂-N(CH₃)₂ |

| 2.75 | s | 6H | N⁺(CH₃)₂ |

| 2.30 | s | 6H | N(CH₃)₂ |

| 1.90 - 2.20 | m | 4H | -CH₂-CH₂-CH₂- |

Note: This data is representative and intended for illustrative purposes.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl, alkene). This technique is crucial for confirming the presence of all carbon atoms in the molecule and for identifying key functional groups. The presence of signals in the alkene region (around 120-140 ppm) would be a key indicator of the dimer's structure.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 162.5 | C-F |

| 145.0 - 120.0 | Aromatic and Alkene Carbons |

| 119.0 | Cyano Carbon (-C≡N) |

| 83.0 | Quaternary Carbon (C-O) |

| 70.0 | -OCH₂- |

| 65.0 | N⁺-CH₂- |

| 58.0 | -CH₂-N⁺ |

| 51.0 | N⁺(CH₃)₂ |

| 45.0 | -CH₂-N(CH₃)₂ |

| 41.0 | N(CH₃)₂ |

| 35.0 | -CH₂- |

Note: This data is representative and intended for illustrative purposes.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the intricate connectivities within a complex molecule like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the proton-proton connectivities within the aliphatic side chains and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental composition of the ion, which can be used to confirm the molecular formula of this compound (C₄₀H₄₁F₂N₄O⁺, the cationic part of the molecule). This is a critical step in the identification of an unknown impurity.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Mass Difference (ppm) |

|---|

Note: This data is representative and intended for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its fragmentation through collision-induced dissociation. The resulting product ions are then analyzed to provide information about the structure of the precursor ion. By studying the fragmentation pathways, it is possible to deduce the connectivity of the different parts of the molecule. Key fragmentation patterns would likely involve the cleavage of the aliphatic side chains, loss of the dimethylamino group, and fragmentation around the central alkene and quaternary ammonium (B1175870) core, providing definitive structural evidence.

Table 4: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ions (m/z) | Plausible Neutral Loss/Fragment |

|---|---|---|

| 631.3 | 586.3 | Loss of -N(CH₃)₂ |

| 631.3 | 324.1 | Cleavage of the Citalopram moiety |

| 631.3 | 307.2 | Cleavage of the alkene-containing moiety |

Note: This data is representative and intended for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which reveals characteristic absorption bands corresponding to specific molecular vibrations. While the complete IR spectrum for this compound is not publicly available, a hypothetical analysis based on its known structure allows for the prediction of key absorption bands that would be crucial for its identification.

The structure of this compound contains several key functional groups that would produce distinct signals in an IR spectrum. The presence of a nitrile group (C≡N) is expected to result in a sharp absorption band in the region of 2220-2260 cm⁻¹. Aromatic rings, derived from the fluorophenyl moieties, would be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. The carbon-fluorine (C-F) bond would likely produce a strong absorption in the 1000-1400 cm⁻¹ region. Furthermore, the presence of the alkene C=C double bond would be indicated by a stretching vibration around 1640-1680 cm⁻¹. The tertiary amine and quaternary ammonium groups would also contribute to the spectrum, although their signals can be more complex.

A detailed examination of the IR spectrum would be essential to confirm the presence of these functional groups, thereby providing foundational information for the complete structural elucidation of the this compound impurity.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | 2220-2260 |

| Aromatic C-H | >3000 |

| Aromatic C=C | 1400-1600 |

| Alkene C=C | 1640-1680 |

| Carbon-Fluorine (C-F) | 1000-1400 |

Complementary Spectroscopic and Analytical Techniques for Structural Characterization

While IR spectroscopy provides valuable information about the functional groups present, a comprehensive structural elucidation of a complex molecule like this compound necessitates the use of complementary analytical techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable in this regard.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of the molecule with high accuracy. For this compound, HRMS would confirm the molecular formula C40H41ClF2N4O by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. Tandem mass spectrometry (MS/MS) would be employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides invaluable information about the connectivity of the atoms and the structure of different parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds in solution.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound would be expected to be complex, showing distinct signals for the aromatic protons, the protons of the alkene group, and the various aliphatic protons in the dimer structure.

¹³C NMR (Carbon NMR): This technique provides information about the different types of carbon atoms in the molecule. The ¹³C NMR spectrum would show signals for the carbon atoms of the nitrile groups, the aromatic rings, the alkene, and the aliphatic chains.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to piece together the complete structure. COSY helps to identify protons that are coupled to each other, while HSQC and HMBC reveal correlations between protons and the carbon atoms they are attached to or are near, respectively.

The combination of these spectroscopic methods provides a detailed and unambiguous structural elucidation of this compound, which is crucial for its role as a reference standard in the quality control of Citalopram.

| Analytical Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. |

| ¹H NMR Spectroscopy | Information on the proton framework of the molecule. |

| ¹³C NMR Spectroscopy | Information on the carbon skeleton of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms within the molecule. |

Chromatographic and Spectrometric Methodologies for Analytical Quantification

Development of High-Performance Liquid Chromatography (HPLC) Methods for Separationnih.gov

The development of a robust HPLC method is the first step in the accurate quantification of Citalopram (B1669093) Alkene Dimer Chloride. The goal is to achieve adequate separation of the impurity from the main citalopram peak and other related substances.

Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the separation of citalopram and its impurities. nih.govnih.gov This is due to the non-polar nature of the analytes, which allows for good retention and separation on a non-polar stationary phase with a polar mobile phase.

A typical RP-HPLC method for citalopram impurity profiling would utilize a C18 column. nih.govnih.gov These columns, packed with silica (B1680970) particles chemically bonded with octadecylsilyl groups, provide a hydrophobic stationary phase that interacts with the non-polar regions of citalopram and its impurities. The selection of a specific C18 column can influence the selectivity of the separation, with variations in particle size, pore size, and end-capping affecting the chromatographic performance.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A mixture of an aqueous buffer and an organic modifier is typically employed. The organic modifier, commonly acetonitrile (B52724) or methanol, is used to control the retention time of the analytes. Increasing the proportion of the organic modifier will generally decrease the retention times.

The pH of the aqueous buffer plays a significant role in the retention and peak shape of ionizable compounds like citalopram and its impurities. For basic compounds, performing the separation at a pH above their pKa can lead to poor retention and peak tailing. Therefore, a slightly acidic pH is often preferred to ensure the analytes are in their protonated, more polar form, leading to better interaction with the mobile phase and improved peak symmetry.

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary for separating complex mixtures of impurities with a wide range of polarities. A typical gradient might start with a lower concentration of the organic modifier to retain and separate the more polar impurities, followed by a gradual increase in the organic modifier concentration to elute the more non-polar compounds, such as the Citalopram Alkene Dimer Chloride.

A representative set of optimized chromatographic conditions for the analysis of citalopram impurities is presented in the table below.

Table 1: Representative HPLC Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 20 | | | 25 | 70 | | | 30 | 70 | | | 32 | 20 | | | 35 | 20 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 240 nm | | Injection Volume | 10 µL |

Coupling Chromatography with Mass Spectrometry (LC-MS) for Detection and Quantification

While HPLC with UV detection is a powerful tool, coupling it with mass spectrometry (MS) provides unparalleled sensitivity and selectivity, which is often required for the detection and quantification of trace-level impurities.

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. After the analytes are separated on the HPLC column, they are introduced into the ion source of the mass spectrometer, where they are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

For the this compound, with a molecular weight of 667.23 g/mol , a high-resolution mass spectrometer would be able to confirm its identity by providing an accurate mass measurement. This is particularly useful for distinguishing it from other co-eluting impurities. Electrospray ionization (ESI) is a commonly used ionization technique for polar and semi-polar compounds like citalopram and its derivatives, and it would be suitable for the ionization of the alkene dimer.

For even greater selectivity and lower limits of quantification, tandem mass spectrometry (LC-MS/MS) is employed. nih.govnih.govnih.gov In an LC-MS/MS experiment, a specific precursor ion (in this case, the molecular ion of the this compound) is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer.

This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific because it monitors a unique transition from a precursor ion to a product ion. This minimizes interference from the sample matrix and other co-eluting compounds, leading to very low detection and quantification limits.

Table 2: Representative LC-MS/MS Parameters for Citalopram Impurity Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Collision Gas | Argon |

| MRM Transition | Analyte Specific |

Method Validation Parameters for this compound Analysis

Once an analytical method for the quantification of this compound has been developed, it must be validated to ensure that it is suitable for its intended purpose. The validation is performed according to the International Council for Harmonisation (ICH) guidelines. nih.govdigitellinc.com The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products. This is typically demonstrated by showing that there is no interference at the retention time of the this compound.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of solutions of the this compound at different concentrations and plotting the response versus the concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking a placebo or the API with known amounts of the this compound and calculating the percentage recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 3: Representative Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

|---|---|

| Specificity | No interference at the analyte's retention time. |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | |

| - Repeatability | ≤ 2.0% |

| - Intermediate Precision | ≤ 2.0% |

| Robustness | % RSD of results should be within acceptable limits after minor changes in method parameters. |

Specificity and Selectivity in Complex Matrices

The specificity and selectivity of an analytical method are paramount, ensuring that the analyte of interest, in this case, this compound, can be accurately measured without interference from other components in the sample matrix. For pharmaceutical analysis, these matrices can be complex, containing the active pharmaceutical ingredient (API), other related impurities, and excipients.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the methods of choice for achieving the required specificity. vulcanchem.com When coupled with a photodiode array (PDA) detector or a mass spectrometer (MS), these techniques offer a high degree of selectivity. The chromatographic separation, typically on a reversed-phase column (e.g., C18), is optimized by adjusting mobile phase composition, pH, and gradient elution to resolve the this compound from citalopram and other known impurities.

While specific studies detailing the full validation of methods for this compound are not widely available in peer-reviewed literature, the general approach for citalopram and its impurities involves demonstrating baseline separation of all relevant peaks in a chromatogram. Forced degradation studies are also a key component of demonstrating specificity, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must then be able to separate the this compound from any newly formed peaks.

Linearity, Accuracy, and Precision

Once specificity is established, the method must be validated for its quantitative performance, which includes linearity, accuracy, and precision.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For this compound, this would involve preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against concentration, and a linear regression analysis is performed. A high correlation coefficient (r² > 0.99) is generally required to demonstrate linearity.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by spiking a placebo or a sample matrix with a known amount of the this compound standard at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery is then calculated.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (transfer of the method to another laboratory).

Detailed, publicly accessible data for the linearity, accuracy, and precision of analytical methods specifically for this compound are limited. However, for other citalopram impurities, validated methods demonstrate high levels of accuracy and precision, with recovery values typically between 98-102% and RSD values below 2%.

Interactive Data Table: Illustrative Validation Parameters for a Citalopram Impurity Method

| Validation Parameter | Typical Acceptance Criteria | Illustrative Finding |

| Linearity (r²) | ≥ 0.99 | 0.999 |

| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% |

| Precision (RSD %) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

Note: This table provides illustrative data based on typical validation results for citalopram impurities and does not represent actual data for this compound due to the lack of publicly available information.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) define the sensitivity of the analytical method.

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for the analysis of impurities, as they need to be controlled at very low levels. The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is common for the LOD and 10:1 for the LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

For citalopram and its related substances, modern analytical techniques like UHPLC-MS/MS can achieve very low LOD and LOQ values, often in the range of nanograms per milliliter (ng/mL), ensuring that even trace amounts of impurities like the this compound can be reliably controlled.

Strategies for Chemical Control of Dimer Formation

Process Chemistry Modifications to Mitigate Dimerization during Synthesis

The formation of Citalopram (B1669093) Alkene Dimer Chloride is intrinsically linked to the synthetic route employed for Citalopram. While the precise mechanism of its formation is not extensively detailed in publicly available literature, it is understood to be a dimerization product of alkene intermediates that are precursors to Citalopram. nih.gov The dimerization can be influenced by several factors during the chemical synthesis, including the choice of reagents, solvents, temperature, and pH.

Research into the synthesis of Citalopram and its analogues provides insights into potential strategies to mitigate the formation of this dimeric impurity. nih.govacs.org Key process parameters that can be modified include:

Control of Reaction Intermediates: The synthesis of Citalopram often involves the generation of reactive intermediates. Careful control over the stoichiometry of reactants and the reaction conditions can minimize the side reactions leading to dimerization.

Solvent and Base Selection: The choice of solvent and base can significantly influence the reaction pathway. For instance, the use of non-polar solvents might favor certain reaction mechanisms over others, potentially reducing the formation of polar dimeric by-products. nih.gov

Temperature and Reaction Time: Optimization of reaction temperature and time is crucial. Prolonged reaction times or elevated temperatures can lead to the degradation of intermediates and the formation of various impurities, including dimers.

Purification Techniques: Post-synthesis purification methods, such as chromatography, are essential to remove any formed dimer. scholarsresearchlibrary.com The development of efficient and scalable purification processes is a key aspect of controlling this impurity in the final API.

The following interactive table summarizes potential process modifications to control the formation of Citalopram Alkene Dimer Chloride:

| Process Parameter | Modification Strategy to Mitigate Dimerization | Rationale |

| Reactant Stoichiometry | Precise control over the molar ratios of reactants and intermediates. | To minimize the presence of unreacted species that could participate in side reactions leading to dimerization. |

| Solvent System | Utilization of optimized solvent systems that may disfavor the dimerization pathway. | The polarity and solvating power of the solvent can influence the stability and reactivity of intermediates. |

| Base Selection | Careful selection of the base and its concentration. | The strength and nature of the base can affect the deprotonation steps and the formation of reactive anions. |

| Reaction Temperature | Maintaining a controlled and optimized temperature profile throughout the synthesis. | Higher temperatures can increase the rate of side reactions and degradation, leading to higher impurity levels. |

| Reaction Time | Optimization of the reaction duration to ensure complete conversion of the desired product without prolonged exposure to conditions that favor impurity formation. | To prevent the accumulation of by-products over time. |

| Purification Method | Implementation of robust purification techniques such as column chromatography or recrystallization. | To effectively remove the dimer impurity from the crude product. |

Chemical Stability Studies of Citalopram and Its Degradation Products

The chemical stability of a drug substance and its impurities is a critical parameter that is thoroughly investigated during drug development. Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods. tijer.orgscielo.brpharmaffiliates.com

While specific, detailed stability studies on this compound are not widely published, information on the stability of Citalopram and its other degradation products provides a valuable framework. Citalopram itself has been shown to be susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. scholarsresearchlibrary.comtijer.orgpharmaffiliates.com This suggests that its related impurities, including the alkene dimer, may also exhibit limited stability.

Forced degradation studies on Citalopram have identified several degradation products, such as Citalopram N-oxide and Citalopram carboxylic acid. nih.gov The conditions under which these products are formed can offer clues about the potential instability of the this compound. For example, the presence of an alkene group in the dimer suggests potential susceptibility to oxidation.

The following table outlines the typical stress conditions used in forced degradation studies and the known degradation behavior of Citalopram, which can be extrapolated to infer the potential stability of the this compound.

| Stress Condition | Known Degradation of Citalopram | Potential Implication for this compound Stability |

| Acidic Hydrolysis | Citalopram shows some degradation. tijer.org | The ether linkage and amide groups (if present in precursors) could be susceptible to hydrolysis. |

| Alkaline Hydrolysis | Citalopram is relatively unstable in alkaline conditions. tijer.org | The ester or amide functionalities that might be part of the dimer's precursors could be labile. |

| Oxidative Degradation | Citalopram is susceptible to oxidation, forming N-oxides. aquigenbio.com | The alkene bond in the dimer is a potential site for oxidation. |

| Thermal Degradation | Citalopram shows some degradation at elevated temperatures. scielo.br | The overall stability of the complex dimer molecule is likely to be temperature-sensitive. |

| Photodegradation | Citalopram can degrade upon exposure to light. tijer.org | The chromophores present in the dimer structure may absorb light, leading to photodegradation. |

Development of Impurity Reference Standards for Quality Assurance

The availability of well-characterized impurity reference standards is fundamental for the quality control of pharmaceuticals. cleanchemlab.com this compound is synthesized and sold as a reference standard by various specialized chemical suppliers. synthinkchemicals.comcleanchemlab.comsimsonpharma.comalentris.orgaxios-research.comsynzeal.com These standards are essential for:

Method Validation: To validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), for their ability to accurately and precisely quantify the impurity. cleanchemlab.com

Routine Quality Control: To identify and quantify the presence of the dimer in batches of Citalopram API and finished drug products.

Regulatory Submissions: To provide regulatory agencies with the necessary data on impurity levels as part of Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). nih.govcleanchemlab.com

The development of a reference standard for this compound involves a meticulous process:

Isolation and Purification: The impurity is typically isolated from crude Citalopram reaction mixtures using preparative chromatography techniques. scholarsresearchlibrary.com This is followed by further purification to achieve a high degree of purity.

Structural Elucidation: The chemical structure of the isolated impurity is confirmed using a battery of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. scholarsresearchlibrary.com

Purity Determination: The purity of the reference standard is determined using a primary analytical method, such as HPLC, and is often cross-verified by other techniques like elemental analysis.

Certification: A Certificate of Analysis (CoA) is issued for the reference standard, which includes its identity, purity, and other relevant information. synthinkchemicals.com

The following table lists the analytical techniques commonly used in the characterization of this compound as a reference standard.

| Analytical Technique | Purpose in Characterization |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the reference standard and for method validation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the molecule. |

| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern of the compound. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

| Elemental Analysis | To confirm the elemental composition of the compound. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing citalopram alkene dimer chloride?

- Methodological Answer : The synthesis of alkene dimers often involves transition-metal catalysis or electrophilic addition. For example, copper(I) chloride (CuCl) can form alkene complexes via reduction of CuCl₂ in alcohol solutions with sulfur dioxide . Palladium-based catalysts (e.g., allylpalladium chloride dimer) are also effective for stereoselective alkene functionalization, particularly in cross-coupling or hydrosilylation reactions . Challenges include controlling dimerization vs. polymerization; dilute reaction conditions (e.g., 0.1 M) and stoichiometric oxidants (e.g., N-fluoropyridinium salts) may minimize side products .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for identifying alkene dimerization patterns, particularly shifts in the alkene region (δ 4–6 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, but ambiguous data (e.g., overlapping peaks) may require supplementary techniques like X-ray crystallography or IR spectroscopy . For unstable intermediates, in situ monitoring via TLC or HPLC is advised .

Q. What reaction mechanisms govern the formation of this compound?

- Methodological Answer : Electrophilic addition is a key pathway. For example, π-electrons in alkenes react with electrophiles (e.g., HCl, Cl⁺) to form carbocations, which may dimerize via proton elimination or further chloride attack . Catalytic cycles involving selenium or palladium intermediates (e.g., β-chloroselenylation) enable stereospecific dichlorination, with stereochemistry controlled by oxidant choice (e.g., BnEt₃NCl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when identifying alkene dimer byproducts?

- Methodological Answer : Conflicting NMR/HRMS results (e.g., unassigned peaks) require systematic validation:

- Replicate experiments : Vary reaction conditions (e.g., temperature, stoichiometry) to isolate intermediates .

- Computational modeling : Use Density Functional Theory (DFT) to predict carbocation stability or dimer conformations .

- Cross-reference databases : Compare spectral libraries (e.g., SDBS, PubChem) to rule out known artifacts .

Q. What strategies optimize yield and purity in large-scale alkene dimer synthesis?

- Methodological Answer :

- Catalyst tuning : Palladium/copper ligand systems (e.g., Trost ligands) enhance enantioselectivity .

- Side-product management : Wash reaction mixtures with water to remove ionic byproducts (e.g., diethylammonium chloride) .

- Green chemistry : Replace stoichiometric oxidants with catalytic systems (e.g., PhSeSePh/BnEt₃NCl) to reduce waste .

Q. How do electronic and steric effects influence alkene dimer stability?

- Methodological Answer :

- Electronic effects : Electron-donating groups (e.g., alkyl substituents) stabilize carbocations, favoring dimerization over polymerization .

- Steric effects : Bulky substituents hinder π-π stacking, reducing undesired oligomerization. Computational tools (e.g., molecular dynamics simulations) can model steric clashes .

Methodological Best Practices

Q. What frameworks ensure rigorous experimental design for alkene dimer studies?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Pilot studies with model alkenes (e.g., cyclooctadiene) before scaling to complex substrates .

- Novelty : Focus on understudied reaction pathways (e.g., syn-dichlorination vs. anti-addition) .

- Reproducibility : Document variables (e.g., solvent purity, humidity) using ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) .

Q. How can researchers address challenges in reproducing literature-based alkene dimer syntheses?

- Answer :

- Critical literature review : Cross-check primary sources for omitted details (e.g., inert atmosphere requirements) .

- Stepwise validation : Reproduce key intermediates (e.g., carbocation precursors) before full synthesis .

- Collaborative troubleshooting : Use platforms like PubMed or Reaxys to identify corrigenda or conflicting data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.